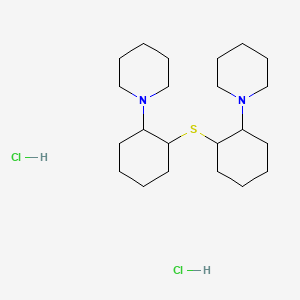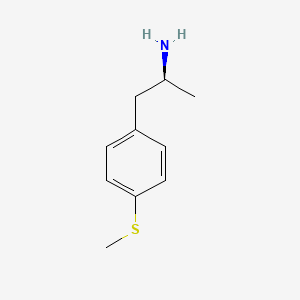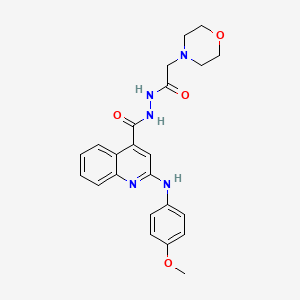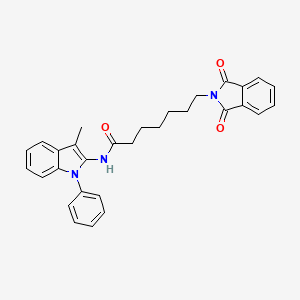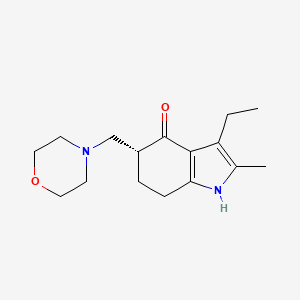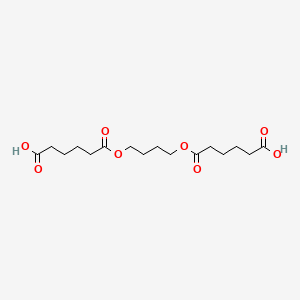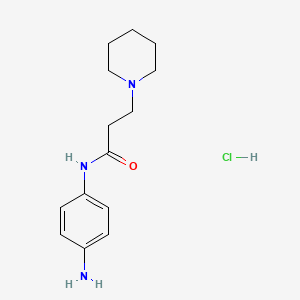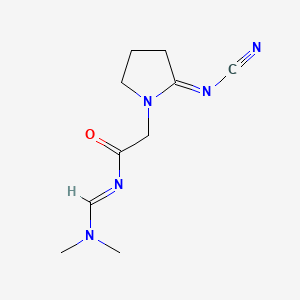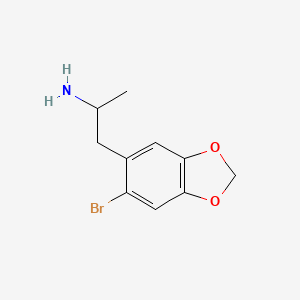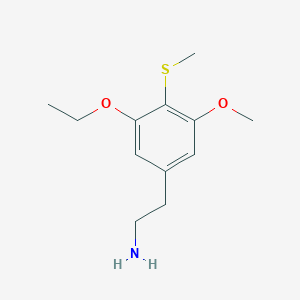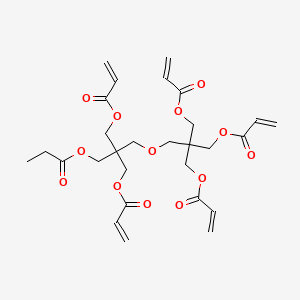
Epigallocatechin gallate 4'-palmitate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epigallocatechin gallate 4’-palmitate is a derivative of epigallocatechin gallate, a polyphenolic compound predominantly found in green tea. This compound is synthesized by attaching a palmitoyl group to the 4’ position of epigallocatechin gallate, enhancing its stability and lipophilicity. Epigallocatechin gallate 4’-palmitate retains many of the beneficial properties of its parent compound, such as antioxidant, anti-inflammatory, and anticancer activities, while also exhibiting improved bioavailability and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epigallocatechin gallate 4’-palmitate involves the acylation of epigallocatechin gallate with palmitoyl chloride. The optimized reaction conditions include using a molar ratio of epigallocatechin gallate to palmitoyl chloride to sodium acetate of 1:2:2, with acetone as the solvent, and maintaining the reaction temperature at 40°C. Under these conditions, the yield of epigallocatechin gallate 4’-palmitate can reach up to 90.6% .
Industrial Production Methods
Industrial production of epigallocatechin gallate 4’-palmitate typically follows the same synthetic route as described above, with adjustments made to scale up the process. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Epigallocatechin gallate 4’-palmitate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent form, epigallocatechin gallate.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Epigallocatechin gallate 4’-palmitate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the effects of lipid modification on polyphenols.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of functional foods, nutraceuticals, and cosmetic products due to its enhanced stability and bioavailability
Wirkmechanismus
Epigallocatechin gallate 4’-palmitate exerts its effects through various molecular targets and pathways. It interacts with cellular targets such as the epidermal growth factor receptor, aryl hydrocarbon receptor, and DNA methyltransferase. These interactions lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. Additionally, epigallocatechin gallate 4’-palmitate can inhibit the activity of enzymes such as α-amylase and α-glucosidase, contributing to its antidiabetic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epigallocatechin gallate: The parent compound, known for its antioxidant and anticancer properties.
Epicatechin gallate: Another catechin derivative with similar bioactivities.
Epicatechin: A simpler catechin with antioxidant properties.
Gallocatechin gallate: A related compound with similar health benefits
Uniqueness
Epigallocatechin gallate 4’-palmitate stands out due to its enhanced stability and lipophilicity compared to its parent compound, epigallocatechin gallate. These properties improve its bioavailability and make it more suitable for various applications in medicine, industry, and research .
Eigenschaften
CAS-Nummer |
507453-56-7 |
|---|---|
Molekularformel |
C38H48O12 |
Molekulargewicht |
696.8 g/mol |
IUPAC-Name |
[(2R,3R)-2-(4-hexadecanoyloxy-3,5-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C38H48O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-34(45)50-37-30(43)16-23(17-31(37)44)36-33(22-26-27(40)20-25(39)21-32(26)48-36)49-38(47)24-18-28(41)35(46)29(42)19-24/h16-21,33,36,39-44,46H,2-15,22H2,1H3/t33-,36-/m1/s1 |
InChI-Schlüssel |
VCWNMZDXDWVOJD-YYFXGUOYSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



